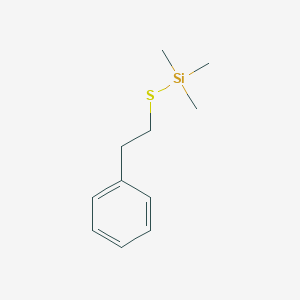

Silane, trimethyl(phenethylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Silane, trimethyl(phenethylthio)-, also known as Silane, trimethyl(phenethylthio)-, is a useful research compound. Its molecular formula is C11H18SSi and its molecular weight is 210.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality Silane, trimethyl(phenethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(phenethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry

Silane, trimethyl(phenethylthio)- is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound can be analyzed using reverse phase HPLC methods with mobile phases comprising acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to enhance compatibility .

Data Table: HPLC Separation Conditions

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid (or formic acid for MS) |

| Particle Size | 3 µm for fast UPLC applications |

| Application | Isolation of impurities, pharmacokinetics |

Materials Science

In materials science, silane compounds are often used as coupling agents to improve the adhesion between organic polymers and inorganic materials. Silane, trimethyl(phenethylthio)- can enhance the mechanical properties of composites by promoting better interfacial bonding.

Pharmaceutical Applications

The compound shows potential as a silylating agent in drug development. By introducing silicon into organic molecules, it may alter their biological activity and pharmacokinetic profiles. Research indicates that silanes can modify biomolecules through electrophilic reactions, which may lead to enhanced drug efficacy .

Case Study 1: Anticancer Activity

Recent studies have demonstrated that silane derivatives similar to silane, trimethyl(phenethylthio)- exhibit anticancer properties. In vitro tests revealed that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways. Notably, a study showed that a related silane compound had an IC50 value comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Effects

Research focusing on neurodegenerative diseases has highlighted the neuroprotective effects of silane compounds. In neuronal cell cultures exposed to oxidative stress, trimethylsilyl compounds significantly reduced cell death and inflammation markers. This suggests potential therapeutic applications for treating conditions like Alzheimer's disease .

Summary of Biological Activities

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

14856-80-5 |

|---|---|

Formule moléculaire |

C11H18SSi |

Poids moléculaire |

210.41 g/mol |

Nom IUPAC |

trimethyl(2-phenylethylsulfanyl)silane |

InChI |

InChI=1S/C11H18SSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

Clé InChI |

WJJMCQMVAUKYOL-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)SCCC1=CC=CC=C1 |

SMILES canonique |

C[Si](C)(C)SCCC1=CC=CC=C1 |

Synonymes |

Trimethyl(phenethylthio)silane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.